molecular formula C12H13ClN2O3S B345841 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole CAS No. 801224-95-3

1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole

Cat. No.: B345841
CAS No.: 801224-95-3
M. Wt: 300.76g/mol
InChI Key: MCXPMCRNKSNJML-UHFFFAOYSA-N
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Description

1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole is a chemical compound characterized by the presence of a sulfonyl group attached to an imidazole ring

Preparation Methods

The synthesis of 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole typically involves several steps:

    Starting Materials: The synthesis begins with 4-chloro-3-ethoxyphenyl sulfone and 4-methylimidazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Industrial Production: On an industrial scale, the synthesis may involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of corresponding amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and bacterial infections.

    Industry: The compound is used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, leading to the inhibition of specific biochemical pathways.

    Pathways Involved: The exact pathways involved depend on the specific application, but may include inhibition of cell proliferation in cancer cells or disruption of bacterial cell wall synthesis.

Comparison with Similar Compounds

1-(4-Chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole can be compared with other similar compounds:

    1-Methylimidazole: This compound is structurally similar but lacks the sulfonyl and chloro-ethoxyphenyl groups, resulting in different chemical and biological properties.

    4-Methylimidazole: Similar to 1-methylimidazole, but with a methyl group at a different position, leading to variations in reactivity and applications.

    Sulfonyl Imidazoles:

Properties

IUPAC Name

1-(4-chloro-3-ethoxyphenyl)sulfonyl-4-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN2O3S/c1-3-18-12-6-10(4-5-11(12)13)19(16,17)15-7-9(2)14-8-15/h4-8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCXPMCRNKSNJML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)S(=O)(=O)N2C=C(N=C2)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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